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RXP470 Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: RXP470.1 Dosage and Administration Protocols in Animal Models
Application Note: RXP470.1 Dosage and Administration Protocols in Animal Models
Introduction and Mechanistic Rationale
RXP470.1 (often referred to simply as RXP470) is a highly potent, selective phosphinic pseudopeptide inhibitor of Matrix Metalloproteinase-12 (MMP-12). Historically, first-generation broad-spectrum MMP inhibitors failed in clinical trials due to severe off-target toxicities. RXP470.1 overcomes this barrier by utilizing a specific structural motif that yields a Ki of 0.2 nM against human MMP-12 and 4 nM against murine MMP-12, making it 2 to 4 orders of magnitude less potent against other MMPs and ADAMs [1].
MMP-12 (macrophage metalloelastase) plays a highly context-dependent role in cardiovascular tissue remodeling. In atherosclerosis and abdominal aortic aneurysms (AAA) , macrophage-derived MMP-12 drives pathological extracellular matrix (ECM) degradation and plaque instability [1, 3]. Conversely, in post-myocardial infarction (MI) settings, early MMP-12 expression by neutrophils is required to resolve inflammation and prevent adverse left ventricular (LV) dilation [2]. Therefore, precise dosing and administration of RXP470.1 in preclinical models is critical for elucidating these divergent, context-dependent outcomes.
Causality of Experimental Design
Because RXP470.1 is a pseudopeptide, it is subject to relatively rapid in vivo clearance. Bolus injections (such as standard intraperitoneal delivery) can result in peak-and-trough pharmacokinetics, leading to transient off-target effects at peak concentrations or incomplete MMP-12 suppression at trough levels. To achieve a steady-state therapeutic plasma concentration (~100 nM) that selectively blocks MMP-12 without inhibiting related metalloproteinases, continuous subcutaneous infusion via osmotic minipumps is the gold standard [1].
Mechanistic pathway of RXP470.1 selectively inhibiting MMP-12 to promote plaque stability.
Quantitative Data: Dosage Strategies Across Models
The required dosage of RXP470.1 varies significantly depending on the disease model and the specific pathological timeline being investigated. The table below summarizes validated dosing regimens across three primary cardiovascular models.
| Animal Model | Disease Context | Delivery Route | Validated Dose | Duration | Key Biological Outcome | Ref |
| ApoE-/- Mice | Atherosclerosis (Western Diet) | Osmotic Minipump | 4.6 mg/kg/day | 4 weeks | ~50% reduction in plaque area; increased SMC:macrophage ratio. | [1] |
| C57BL/6J Mice | Post-MI LV Remodeling | Osmotic Minipump | 0.5 mg/kg/day | 1 to 7 days | Worsened LV dysfunction; delayed inflammation resolution. | [2] |
| ApoE-/- Mice | Ang II-Induced AAA | Osmotic Minipump | 4.6 mg/kg/day | 2 to 4 weeks | 100% survival rate; suppressed aneurysm progression. | [3] |
Detailed Experimental Protocols
The following protocols establish a self-validating system for administering RXP470.1. By incorporating specific mathematical calculations for pump flow rates and downstream biochemical validation steps, researchers can ensure the integrity of their in vivo data.
Protocol A: Formulation and Preparation of RXP470.1
Note: RXP470.1 must be handled under sterile conditions to prevent bacterial contamination, which can independently trigger an immune response and confound cardiovascular readouts.
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Reconstitution : Weigh the lyophilized RXP470.1 powder. Dissolve the compound in sterile Phosphate-Buffered Saline (PBS, pH 7.4). If solubility issues arise at high concentrations, up to 5-10% DMSO can be used as a co-solvent, though pure PBS is strongly preferred for osmotic pumps to prevent tissue necrosis at the subcutaneous release site.
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Concentration Calculation : The concentration ( C ) of the solution loaded into the pump must be calculated based on the animal's body weight ( BW ), the target dose ( D ), and the pump's specific pumping rate ( Q ).
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Formula:
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Example: For a 25g mouse receiving 4.6 mg/kg/day using an Alzet 2004 pump ( Q = 6 µL/day):
-
-
Sterile Filtration : Pass the final solution through a 0.22 µm syringe filter before loading it into the minipumps.
Protocol B: Subcutaneous Osmotic Minipump Implantation
This protocol utilizes Alzet® Osmotic Pumps (e.g., Model 2004 for 4-week studies or 1007D for 7-day post-MI studies).
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Pump Priming : Fill the osmotic pump with the prepared RXP470.1 solution using a blunt-tipped filling tube. Ensure no air bubbles are trapped inside. Incubate the filled pumps in sterile saline at 37°C for 24-48 hours prior to implantation to ensure immediate and steady pumping upon insertion.
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Surgical Preparation : Anesthetize the mouse using Isoflurane (2-3% induction, 1.5-2% maintenance). Shave and disinfect the interscapular region with betadine and 70% ethanol.
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Implantation : Make a small (1 cm) transverse incision in the skin between the scapulae. Use a hemostat to create a subcutaneous pocket by blunt dissection, extending posteriorly.
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Insertion : Insert the primed pump into the pocket with the flow moderator pointing away from the incision site.
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Closure : Close the incision using wound clips or non-absorbable sutures. Administer post-operative analgesia (e.g., Buprenorphine 0.05 mg/kg) as per institutional guidelines.
Protocol C: In Vivo Validation of MMP-12 Inhibition (Self-Validating Step)
To ensure the protocol is functioning and the drug has not degraded:
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Plasma Collection : Collect blood via the facial vein or at the terminal endpoint (e.g., Day 7) into EDTA-coated tubes. Centrifuge at 2,000 x g for 10 mins to isolate plasma.
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Fluorogenic Assay : Utilize a standard fluorogenic MMP-12 substrate assay (e.g., Enzo Life Sciences).
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Validation Metric : A successful RXP470.1 infusion at 0.5 - 4.6 mg/kg/day should yield a >20-35% reduction in recruitable MMP-12 activity in the plasma compared to vehicle-treated controls, confirming systemic target engagement [2].
Standard in vivo workflow for evaluating RXP470.1 efficacy in ApoE-/- atherosclerosis models.
References
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Title: A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice Source: Arteriosclerosis, Thrombosis, and Vascular Biology (2011) URL: [Link]
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Title: Early Matrix Metalloproteinase-12 Inhibition Worsens Post-Myocardial Infarction Cardiac Dysfunction by Delaying Inflammation Resolution Source: International Journal of Cardiology (2015) URL: [Link]
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Title: Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice Source: International Journal of Molecular Sciences (2024) URL: [Link]
Technical Notes & Optimization
optimizing RXP470 delivery for improved bioavailability
optimizing RXP470 delivery for improved bioavailability
RXP470.1 Technical Support Center: Optimizing Delivery & Bioavailability
Welcome to the RXP470.1 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with RXP470.1 (also known as RXP-470), a highly potent, selective phosphinic pseudo-peptide inhibitor of Matrix Metalloproteinase-12 (MMP-12)[1]. While RXP470.1 demonstrates exceptional in vitro specificity (Ki = 0.2 nM) and significantly reduces atherosclerotic plaque complexity in murine models[1],[2], its translation to in vivo systems is often hindered by poor oral bioavailability, rapid clearance, and high serum protein binding[3],[4].
This center provides mechanistic troubleshooting, validated protocols, and formulation strategies to optimize RXP470.1 delivery.
FAQ 1: In Vitro Assays & Serum Interference
Q: Why does the apparent IC50 of RXP470.1 shift significantly when transitioning from recombinant enzyme assays to serum-rich media or plasma?
A: This is a classic pharmacokinetic hurdle caused by non-specific protein binding. RXP470.1 exhibits strong affinity for both human and mouse serum albumin[4]. Because the pseudo-peptide is sequestered by the hydrophobic binding pockets of albumin, the free (bioavailable) fraction of the inhibitor drops precipitously. In mouse plasma, this can reduce the effective affinity of RXP470.1 by nearly 3 to 4 orders of magnitude (a factor of ~470x)[4].
Causality & Troubleshooting: When designing in vivo dosing regimens or cell-based invasion assays, you cannot rely solely on the recombinant Ki of 0.2 nM[1],[2]. You must calculate the shift using a competitive Activity-Based Protein Profiling (ABPP) assay or a fluorogenic substrate assay titrated with Bovine Serum Albumin (BSA). Adjust your working concentration to ensure the free drug concentration exceeds the IC50.
FAQ 2: Nanoparticle Formulation & Active Targeting
Q: I conjugated RXP470.1 to Nanostructured Lipid Carriers (NLCs) to improve plaque targeting, but biodistribution assays show no significant difference compared to non-functionalized NLCs. What went wrong?
A: This is a documented phenomenon. While conjugating the MMP-12 inhibitor RXP470.1 to lipid-based nanoparticles (e.g., Suppocire™ NB and soybean oil) extends blood circulation, it does not necessarily improve active targeting to arterial atherosclerotic plaques in ApoE-/- mice[5],[6].
Causality & Troubleshooting: The lack of active targeting is likely due to steric hindrance. NLCs require a dense PEG layer (e.g., PEG100) to evade the mononuclear phagocyte system and prolong circulation[6]. If the RXP470.1 ligand is buried within or tightly adjacent to this PEG corona, it cannot physically access the catalytic cleft of MMP-12 on inflamed macrophages. Furthermore, the nanoparticles primarily accumulate in plaques via the Enhanced Permeability and Retention (EPR) effect (passive targeting)[6]. To troubleshoot, increase the PEG spacer length tethering the RXP470.1 molecule, and ensure conjugation occurs strictly at the C-terminus (via maleimide) to keep the zinc-binding phosphinic group exposed[6].
Quantitative Data: Impact of Biological Milieu on Binding Affinity
The following table summarizes the shift in binding affinity of RXP470.1 and its radiotracer derivatives when exposed to serum proteins, highlighting the critical need for dosage adjustments in vivo[4].
| Compound | Assay Condition | Apparent Affinity (Ki / IC50) | Fold-Shift vs. Free Buffer |
| RXP470.1 | Recombinant hMMP-12 (Buffer) | 0.2 nM | 1x (Baseline) |
| RXP470.1 | Mouse Plasma | ~94.0 nM | ~470x decrease |
| [99gTc]-Tracer 3 | Mouse Plasma | N/A | ~600x decrease |
| [99gTc]-Tracer 4 | Mouse Plasma | N/A | ~3500x decrease |
Systemic Workflows & Validated Protocols
Protocol 1: Synthesis of RXP470-Modified Nanostructured Lipid Carriers (NLCs)
This self-validating protocol utilizes thiol-ene click chemistry to conjugate RXP470.1 to the surface of PEGylated lipid nanoparticles[7],[6].
Rationale: We utilize a C-terminal maleimide-functionalized RXP470.1. This specific orientation ensures that the catalytic zinc-binding moiety remains unimpeded for MMP-12 interaction[6].
Step-by-Step Methodology:
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Deprotection: Begin with NLCs formulated with a thiol-protected surfactant (e.g., SA-PEG100-S-S-Pyr). Add dithiothreitol (DTT) and incubate for 2 hours at room temperature to reduce the 2-pyridyl-dithio groups into free reactive thiols[7],[6].
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Purification (Self-Validation Step 1): Dialyze the mixture overnight against a neutral buffer to completely remove excess DTT. Failure to remove DTT will result in competitive inhibition during the maleimide conjugation step.
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Conjugation: Add RXP470.1-maleimide to the dialyzed NLCs. Incubate for 4 hours at room temperature, followed by overnight incubation at 4°C to maximize thermodynamic coupling efficiency[7],[6].
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Quenching: Add 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione and incubate for 30 minutes at room temperature to quench any remaining unreacted free thiols, preventing unwanted nanoparticle cross-linking[7],[6].
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Final Dialysis & Characterization (Self-Validation Step 2): Dialyze for 24 hours to remove unbound pseudo-peptide. Perform Dynamic Light Scattering (DLS). The hydrodynamic diameter should remain stable at ~60-65 nm with a zeta potential of -5 to -10 mV[6].
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Use this protocol to verify that RXP470.1 successfully engages active MMP-12 in complex biological fluids (e.g., Bronchoalveolar lavage fluid - BALf)[3].
Rationale: Because standard zymography dissociates endogenous tissue inhibitors from MMPs, it cannot distinguish between naturally free and complexed MMPs[3]. ABPP uses a photoactivatable broad-spectrum probe that only binds the free active site.
Step-by-Step Methodology:
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Sample Preparation: Isolate BALf or plasma containing endogenous MMP-12 (which migrates at ~22 kDa after shedding its hemopexin domain)[3].
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Competitive Pre-incubation: Spike the sample with varying concentrations of RXP470.1 (e.g., 1 nM to 1 µM) and incubate for 30 minutes.
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Probe Addition: Add the broad-spectrum photoactivatable MMP probe (e.g., Probe 2) to the mixture.
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UV Crosslinking: Expose the sample to UV light to covalently link the broad-spectrum probe to any unoccupied MMP active sites[3].
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Readout (Self-Validation): Run the samples on SDS-PAGE and perform autoradiography or fluorescence imaging. A successful target engagement by RXP470.1 is validated by the dose-dependent disappearance of the 22 kDa band, proving RXP470.1 outcompeted the broad-spectrum probe for the MMP-12 active site[3].
Mandatory Visualizations
Mechanistic pathway of RXP470.1 inhibiting MMP-12 to stabilize atherosclerotic plaques.
Step-by-step synthesis of RXP470.1-functionalized Nanostructured Lipid Carriers.
References[1] MedChemExpress. "RXP470.1 (RXP-470) | MMP-12 Inhibitor".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3JxD9fdBBdr65U7Pj52ZrX9gr-59AayaSW8c4DaBd4QXlb-Vy7F9DZRZHcc09c0x_YHvFSQRuR7k0oXdFfVxMh6oG9DTJeNPcHz5qEjSzKQriTQ9nXox5qzdDdDWip6ePud6qKw1h[2] InvivoChem. "MMP-12 inhibitor | CAS 891198-31-5".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETqsBx3k-w1aT-FGDjFZ0WWpsljLtwXALK2omHGrAJ3buofWVRZRYJUSLip2RYMKC2A_20jiGj839Xr8AdFCKP7H-GPsinu5apg8v4PWTOCrdEjhQWqpaneWHU-S07EBku[3] National Institutes of Health (PMC). "Detection of Endogenous Matrix Metalloprotease-12 Active Form with a Novel Broad Spectrum Activity-based Probe".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCKpGRn5elFZahvxQzT3xr9xchG6WQgYCBeYeid-EWYKee4lbmSN1QQtiy9vywhp9LiyuH7zqmIfDsgVkGWxyDPClrpQwKBOiGigUmVwyKXhd6kqjL2Hymx0Ozch64Wx9DeyQEfT9Pzf04wpU=[7] ResearchGate. "Synthesis of RXP470-modified nanostructured lipid carriers (NLC)".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdcAvz06d50aAoDp4tXdwolxG239ZdozmmhT1S5vbaieD2pMsdQNfdJFuknfw8jHsNkI46Ubd_xI-iqvHuyPMNcEbzZwKnd1HJ4p1AtCl4hpxFso3n7V8JevsdGAEgWYcb1KRe3Rvrksnmqu_PU_9lnbGJe5RlTPxxHHIuxGVeTdMR4IzFr-Rs672sLPlFdcVLqbfM66VIx670jlP_28fJ-r139m830_EwMJRHHYYdOgMOZ7PHFcqVa5s1uYUuCw==[4] Journal of Medicinal Chemistry (ACS). "Novel Matrix Metalloproteinase 12 Selective Radiotracers for Vascular Molecular Imaging".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7NTrEgh9Rg0mj0zbysSwpvT8OudkvXXUhiSAGCOYQMBotAZSOFwf5nodz5pcGBtUqq34tPk1s3ItcpUVNmkbTuy9d2mECAcmsg_e06A71fdXT-zRP-5UZiUxIUrD_PGDW6exnnmRKzJzxrYuMez3e[5] Alzheimer's Drug Discovery Foundation. "Anti-Atherosclerotic Nanoparticles".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFarclzJw42-uYeJcfeURa56FW7bFMaoG5seb4ApGrvdKQ-AoI0ISW4svTcIxpFSyvDF5bLOmXCa1TA3Wz4mRYByWxPIsEdYo-K2DOQOemwSMMJINJaevLK6GqI3NEpd7a98GJUl7YNwvyGLaqUggmfEEx7EnGXAb66mF5lQ-MnQUFNCk-F_l7k1DiqGITItvRkEO1TCe_j4bN3bXeVLQwRihOYGFZBsh8XWdmBEpiLb_lRsYPXtybLTUmZTDUuOa8Bs8w=[6] National Institutes of Health (PMC). "Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKHsoS7iOsd33rXPM29gYI51bAFnryomq56ohS0BmRWabrhQQvJTJL3_PwVgwE0qZmJtUw2s80cGLSWM2ClgCSmVmcXasb5lQTjk655W1LICUaNKq8UugMnyUx2KLq2ndbvR7sIo2jKKWc6xQ=
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
overcoming challenges in RXP470 animal model studies
overcoming challenges in RXP470 animal model studies
Welcome to the Technical Support & Troubleshooting Center for RXP470 animal model studies. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in preclinical workflows involving RXP470.
RXP470 (also known as RXP470.1) is a highly potent, synthetic phosphinic peptide that selectively inhibits Matrix Metalloproteinase-12 (MMP-12)[1]. With a Ki of ~0.2 nM for human MMP-12, it is utilized extensively in apolipoprotein E-knockout (ApoE-/-) mouse models to investigate the retardation of atherosclerotic plaque development and the promotion of plaque stability[2].
Below, you will find field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure the scientific integrity of your in vivo studies.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing inconsistent plaque reduction despite daily RXP470 administration? Causality & Mechanism: RXP470 is a peptide-based inhibitor. Daily intraperitoneal (IP) or intravenous (IV) injections create extreme pharmacokinetic peaks and troughs. Because MMP-12 is continuously secreted by infiltrating macrophages within the plaque microenvironment, intermittent inhibition allows for periods of unhindered extracellular matrix (ECM) degradation[2]. Actionable Solution: Transition to continuous subcutaneous delivery using osmotic minipumps (e.g., Alzet). Continuous infusion maintains a steady-state plasma concentration above the Ki threshold, ensuring persistent phosphoryl group interaction with the zinc ion at the MMP-12 catalytic site[3].
Q2: My ApoE-/- mice aren't developing uniform atherosclerotic lesions before treatment. What's wrong? Causality & Mechanism: Plaque initiation is highly sensitive to the duration of the Western diet and the baseline lipid profile of the cohort. If the diet is introduced too late or lacks sufficient cholesterol, lesion development will be highly variable, masking the therapeutic efficacy of RXP470[1]. Actionable Solution: Standardize your timeline. Initiate a Western diet (typically 21% fat, 0.15% cholesterol) exactly at 8 weeks of age. For early-stage progression studies, implant minipumps concurrently and treat for 8 weeks. Ensure both male and female mice are evenly distributed, as sex differences can influence baseline plaque burden[4].
Q3: How do I accurately quantify the shift toward a "stable" plaque phenotype in RXP470-treated tissues? Causality & Mechanism: RXP470 does not just reduce plaque size; it fundamentally alters plaque architecture by reducing macrophage apoptosis and promoting a fibrous phenotype[4]. Relying solely on H&E or lipid staining (Oil Red O) is insufficient to capture this cellular shift. Actionable Solution: Perform dual immunohistochemistry on serial aortic root sections. Quantify the Smooth Muscle Cell (SMC) to Macrophage ratio by staining for alpha-SMA (SMCs) and Mac-3 or CD68 (macrophages). A successful RXP470 intervention will yield a significantly increased SMC:Macrophage ratio and a thicker fibrous cap[2].
Q4: How can I verify that RXP470 is specifically inhibiting MMP-12 and not other MMPs in my tissue samples? Causality & Mechanism: RXP470 is engineered with an isoxazole side chain and a Glu-Glu motif that grants it >10-fold selectivity for MMP-12 over other MMPs[3]. However, excessively high local dosing could theoretically cause off-target inhibition. Actionable Solution: Implement an in situ zymography assay on fresh-frozen plaque sections. Use a fluorogenic substrate highly specific to MMP-12 alongside a broad-spectrum gelatinase substrate (for MMP-2/9). RXP470-treated tissues should show abolished MMP-12 fluorescence but retained baseline gelatinase activity.
Part 2: Quantitative Data Presentation
To benchmark your experimental results, compare your morphometric data against the established baseline outcomes for RXP470 treatment in ApoE-/- mice fed a Western diet.
| Parameter | Vehicle (Control) | RXP470 Treatment (1 mg/kg/day) | Biological Significance |
| Plaque Cross-Sectional Area | Baseline / Progressive growth | ~50% Reduction | Indicates significant retardation of atherogenesis[1]. |
| SMC:Macrophage Ratio | Low (Macrophage dominant) | Significantly Increased | Key marker of plaque stability and healing[4]. |
| Necrotic Core Size | Large, complex | Smaller, less complex | Reduces the risk of necrotic core-driven plaque rupture[4]. |
| Fibrous Cap Thickness | Thin, vulnerable | Increased thickness | Prevents exposure of the highly thrombogenic core[2]. |
| Macrophage Apoptosis | High | Reduced | Decreases secondary necrosis and local inflammation[1]. |
Part 3: Mechanistic & Workflow Visualizations
Fig 1. RXP470 Mechanism: Selective MMP-12 zinc-binding inhibition prevents ECM degradation.
Fig 2. Standardized 8-week in vivo experimental workflow for RXP470 evaluation in ApoE-/- mice.
Part 4: Validated Experimental Protocols
Protocol 1: Osmotic Minipump Implantation for Continuous RXP470 Delivery
Purpose: To bypass the short half-life of phosphinic peptides and ensure continuous MMP-12 inhibition.
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Preparation of RXP470: Reconstitute RXP470 in sterile PBS to achieve the desired delivery rate (e.g., 1 mg/kg/day) based on the specific Alzet pump's flow rate and duration (e.g., Model 2004 for 4-week delivery).
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Pump Priming: Incubate the filled pumps in sterile saline at 37°C for 48 hours prior to implantation. Causality: This ensures the pump's internal membrane is fully hydrated and pumping begins immediately upon implantation, avoiding a lag phase in treatment.
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Surgical Implantation: Anesthetize the ApoE-/- mouse using isoflurane. Shave and sterilize the mid-scapular region. Make a small incision, use a hemostat to create a subcutaneous pocket, insert the pump (flow moderator pointing away from the incision), and close with wound clips.
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Monitoring: Monitor animal weight and the incision site daily for 3 days post-surgery to ensure no localized necrosis or infection occurs.
Protocol 2: Aortic Root Plaque Morphometry & Immunohistochemistry
Purpose: To accurately quantify plaque cross-sectional area and cellular composition.
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Tissue Harvesting: Euthanize the mouse and perfuse via the left ventricle with cold PBS, followed immediately by 4% paraformaldehyde (PFA) to fix the tissue in a pressurized state. Isolate the heart and ascending aorta.
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Sectioning: Embed the heart in OCT compound. Cryosection the aortic root into 10 µm thick slices, collecting sections from the first appearance of the three aortic valve leaflets through the ascending aorta.
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Staining: Stain every 5th section with Miller's elastin or Masson's trichrome to quantify the total plaque area and the necrotic core. Use adjacent sections for Mac-3 (macrophage) and alpha-SMA (SMC) immunohistochemistry.
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Analysis: Use ImageJ/Fiji to trace the internal elastic lamina and the luminal boundary to calculate the total plaque burden.
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Self-Validation Step: Include a known positive control slide (an advanced, untreated ApoE-/- plaque) and a negative control slide (omitting the primary antibody) in every staining batch. This validates that the observed increase in the SMC:Macrophage ratio is strictly due to RXP470 treatment[4], rather than non-specific secondary antibody binding.
Part 5: References
-
[2] Title: MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem. Source: invivochem.com. URL:2
-
[1] Title: A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice. Source: nih.gov. URL: 1
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[3] Title: a , effects of the RXP470 deconstruction; b , the nature of proximal... Source: researchgate.net. URL: 3
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[4] Title: A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice. Source: ahajournals.org. URL: 4
Sources
- 1. A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
RXP470 Technical Support Center: Troubleshooting Batch-to-Batch Variability
RXP470 Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the RXP470 Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected variability when working with potent, targeted peptide inhibitors.
RXP470 (also known as RXP470.1) is a highly selective, phosphinic pseudo-peptide inhibitor of Matrix Metalloproteinase-12 (MMP-12), exhibiting a Ki of ~0.2 nM [1]. Because of its complex stereochemistry and peptide-like nature, batch-to-batch variability can drastically impact both in vitro kinetic assays and in vivo atherosclerosis models (such as ApoE-/- mice).
This guide is designed to help you diagnose, troubleshoot, and correct batch-dependent anomalies by understanding the fundamental causality behind the chemistry and the assays.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I observing shifting IC50 or Ki values between different vials of RXP470? The Causality: The most common cause of apparent potency shifts in synthetic peptides is failing to account for the Net Peptide Content (NPC) . RXP470 is synthesized and purified via Reverse-Phase HPLC, which typically leaves the final lyophilized product as a trifluoroacetate (TFA) or acetate salt. Furthermore, peptides are hygroscopic. The actual active pharmaceutical ingredient (API) might only constitute 70% to 85% of the gross powder weight. If you calculate your molarity based on the gross weight rather than the net peptide weight, your stock solution will be artificially dilute, leading to a falsely elevated IC50 . The Solution: Always refer to the lot-specific Certificate of Analysis (CoA) for the exact NPC (determined via elemental analysis of nitrogen). Normalize all your volumetric calculations to the NPC to ensure consistent molarity across batches.
Q2: My batch shows the correct molecular weight via LC-MS, but its biological activity in ApoE-/- mice is significantly reduced. What went wrong? The Causality: If the mass is correct but the target affinity is compromised, the batch likely suffers from stereochemical impurity . RXP470 is a phosphinic peptide containing a pseudo-peptide bond with specific chiral centers. The active isomer is precisely configured to penetrate the deep S1' specificity pocket of MMP-12 [1, 2]. Epimerization during synthesis (e.g., the formation of the (2R)-isomer instead of the active stereoisomer) will drastically reduce the binding affinity, even though the molecular weight remains exactly 818.01 g/mol . The Solution: Perform chiral HPLC to verify the diastereomeric excess of the batch. A research-grade batch must demonstrate >95% purity of the correct active isomer.
Q3: How do I ensure my in vitro fluorogenic assay is accurately reporting the true Ki of a new batch? The Causality: RXP470 is a "tight-binding" inhibitor. Standard Michaelis-Menten kinetics and simple dose-response IC50 approximations mathematically fail when the inhibitor's Ki (0.2 nM) is equal to or lower than the enzyme concentration used in the assay (e.g., 0.5 nM) [2]. In this regime, the assumption that free inhibitor equals total inhibitor is void. The Solution: You must use the Morrison equation for tight-binding inhibitors to calculate the true Ki . Furthermore, the active site concentration of your recombinant MMP-12 must be precisely titrated using a broad-spectrum standard (like GM6001) before evaluating the RXP470 batch.
Part 2: RXP470 Batch Validation Parameters
To ensure self-validating experimental systems, every new batch of RXP470 should be benchmarked against the following quantitative specifications before use in critical in vivo studies.
| Parameter | Target Specification | Impact of Deviation | Analytical Method |
| Net Peptide Content (NPC) | > 75% | Inaccurate dosing/molarity | Elemental Analysis (N%) |
| Chromatographic Purity | > 98% | Off-target toxicity in vivo | RP-HPLC (UV 214 nm) |
| Chiral Purity | > 95% Active Isomer | Loss of MMP-12 potency | Chiral HPLC |
| In Vitro Affinity ( Ki ) | 0.2 ± 0.05 nM | Reduced plaque stabilization | Fluorogenic FRET Assay [3] |
| Molecular Weight | 818.01 g/mol | Incorrect compound identity | ESI-MS |
Part 3: Experimental Workflow - Validating RXP470 Batch Potency
To confidently verify the activity of a new RXP470 batch, use this self-validating fluorogenic MMP-12 assay protocol. This method utilizes a FRET-based substrate to monitor real-time proteolytic velocity [2, 3].
Materials Required:
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Recombinant human MMP-12 catalytic domain.
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Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, Ex/Em = 328/393 nm).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 0.01% Brij-35, pH 6.8.
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Low-binding black 96-well microplates.
Step-by-Step Methodology:
-
Preparation of Inhibitor Dilutions: Reconstitute the RXP470 batch in anhydrous DMSO to a 1 mM stock (factoring in the NPC). Perform serial dilutions in Assay Buffer to yield final well concentrations ranging from 0.01 nM to 10 nM. Critical: Ensure the final DMSO concentration remains <1% to prevent enzyme denaturation.
-
Enzyme-Inhibitor Pre-incubation: Add active MMP-12 (final concentration 0.2 nM to 0.5 nM) to the inhibitor dilutions in the microplate. Incubate at 25°C for 45 minutes. Causality: Tight-binding phosphinic peptides have slow on-rates; pre-incubation is mandatory to reach thermodynamic equilibrium before introducing the substrate.
-
Substrate Addition: Rapidly add the fluorogenic substrate to a final concentration of 4.5 µM in each well to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Record the fluorescence continuously for 60 minutes at 25°C.
-
Data Analysis (Self-Validation): Calculate the initial velocity ( vi ) from the strictly linear portion of the progress curves. Plot the fractional activity ( vi/v0 ) against the inhibitor concentration. Fit the data using the Morrison equation to extract the exact Ki . If the Ki exceeds 0.3 nM, the batch is compromised.
Part 4: Mechanism of Action Visualization
Understanding where RXP470 intervenes in the biological cascade is critical for interpreting downstream in vivo readouts, such as macrophage apoptosis and plaque cap thickness[1].
MMP-12 mediated ECM degradation pathway and targeted inhibition by RXP470.
References
-
Johnson, J. L., et al. "A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice." Arteriosclerosis, Thrombosis, and Vascular Biology, 2011.[Link]
-
Gona, K., et al. "Novel Matrix Metalloproteinase 12 Selective Radiotracers for Vascular Molecular Imaging." Journal of Medicinal Chemistry, ACS Publications, 2019.[Link]
-
AnaSpec. "SensoLyte® 490 MMP-12 Assay Kit Fluorimetric." AnaSpec Product Documentation.[Link]
Reference Data & Comparative Studies
A Comparative Guide to Validating the Anti-Inflammatory Effects of RXP470
A Comparative Guide to Validating the Anti-Inflammatory Effects of RXP470
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory effects of the novel compound RXP470. It offers a comparative analysis of RXP470's performance against established anti-inflammatory agents, supported by detailed experimental protocols and data interpretation strategies. This document is designed to ensure scientific integrity and logical experimental design, empowering researchers to generate robust and reproducible data.
Recent findings have identified RXP470.1 as a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), with a Ki of 0.2 nM for human MMP-12.[1][2] It demonstrates significantly lower potency against other MMPs, suggesting a favorable specificity profile.[1][2] Studies in animal models have shown that RXP470.1 can reduce the cross-sectional area of atherosclerotic plaques, leading to less complex plaques with beneficial changes such as an increased smooth muscle cell to macrophage ratio, reduced macrophage apoptosis, and smaller necrotic cores.[2][3] These findings suggest that by selectively inhibiting MMP-12, RXP470.1 may stabilize atherosclerotic plaques by reducing extracellular matrix degradation, monocyte recruitment, and macrophage apoptosis.[1]
While the primary focus of existing research on RXP470.1 has been its role in atherosclerosis, a condition with a significant inflammatory component, this guide will focus on validating its broader anti-inflammatory effects. Given that inflammation is a key driver of atherosclerosis and many other chronic diseases, a thorough characterization of RXP470.1's anti-inflammatory properties is crucial.[4][5][6] We will hypothesize that RXP470's mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[4][5][6][7]
This guide will detail a tiered approach, starting with in vitro assays to establish the direct cellular effects of RXP470 and progressing to in vivo models to assess its efficacy in a complex biological system.
Part 1: In Vitro Validation of Anti-Inflammatory Activity
The initial phase of validation focuses on cell-based assays to elucidate the molecular mechanisms of RXP470. These assays are crucial for establishing a direct effect on inflammatory pathways and for dose-ranging studies.
1.1. Assessing the Impact on Pro-inflammatory Mediator Production
A key indicator of inflammation is the overproduction of pro-inflammatory mediators. This section outlines protocols to quantify the inhibitory effect of RXP470 on these molecules.
1.1.1. Inhibition of Pro-inflammatory Cytokines in Macrophages
This assay evaluates the ability of RXP470 to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[8][9]
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of RXP470 for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Stimulate the cells with LPS (0.5 μg/mL) for an additional 22-24 hours to induce cytokine production.[8][9]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.[10]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight at 4°C.[11]
-
Wash the plate and block non-specific binding sites.[10]
-
Add the collected supernatants and a serial dilution of a known cytokine standard to the wells and incubate.[10]
-
Wash the plate and add a biotinylated detection antibody.[10]
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.[10]
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.[10]
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[10]
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.[10]
1.2. Mechanistic Validation: Targeting the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in the inflammatory response.[4][5][6][7] The following assays will determine if RXP470 exerts its anti-inflammatory effects by inhibiting this pathway.
1.2.1. NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[12][13][14][15]
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293 cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization).[12]
-
Treatment: Treat the transfected cells with various concentrations of RXP470, a vehicle control, and a known NF-κB inhibitor as a positive control.
-
Stimulation: Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.[12]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[12][14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[12]
1.2.2. Western Blot Analysis of NF-κB Pathway Proteins
This technique visualizes the effect of RXP470 on key proteins in the NF-κB signaling cascade.[16]
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis: Treat cells as described in the cytokine assay protocol. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities to determine the relative levels of protein phosphorylation.[16]
Data Presentation: In Vitro Results
Summarize the quantitative data from the in vitro experiments in the following tables for clear comparison.
Table 1: Effect of RXP470 on Pro-inflammatory Cytokine Production
| Treatment | Concentration | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | - | ||||
| LPS (1 µg/mL) | - | ||||
| RXP470 | [Conc. 1] | ||||
| RXP470 | [Conc. 2] | ||||
| RXP470 | [Conc. 3] | ||||
| Dexamethasone | [Conc.] |
Table 2: Inhibition of NF-κB Transcriptional Activity by RXP470
| Treatment | Concentration | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | - | ||
| TNF-α (10 ng/mL) | - | ||
| RXP470 | [Conc. 1] | ||
| RXP470 | [Conc. 2] | ||
| RXP470 | [Conc. 3] | ||
| NF-κB Inhibitor | [Conc.] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical inhibition of the NF-κB signaling pathway by RXP470.
Caption: Workflow for in vitro validation of RXP470's anti-inflammatory effects.
Part 2: In Vivo Validation of Anti-Inflammatory Efficacy
Following promising in vitro results, the next critical step is to evaluate the efficacy of RXP470 in established animal models of inflammation. This provides insights into the compound's bioavailability, pharmacodynamics, and overall therapeutic potential in a complex physiological system.
2.1. Acute Inflammation Model: LPS-Induced Endotoxemia in Mice
This model mimics the systemic inflammatory response seen in sepsis and is ideal for the rapid in vivo screening of anti-inflammatory compounds.[18][19][20][21]
Experimental Protocol: LPS-Induced Endotoxemia
-
Animal Acclimation and Grouping: Acclimate male C57BL/6 mice for at least one week. Randomly divide them into treatment groups (n=8-10 per group): Vehicle control, LPS only, RXP470 (at various doses) + LPS, and Dexamethasone + LPS.
-
Drug Administration: Administer RXP470 or Dexamethasone intraperitoneally (i.p.) 30 minutes to 2 hours before the LPS challenge.[19][20]
-
LPS Challenge: Induce endotoxemia by i.p. injection of a sub-lethal dose of LPS (e.g., 10-20 mg/kg).[20][21]
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture for serum cytokine analysis. Euthanize the animals and collect tissues (e.g., lungs, liver) for histological analysis.
-
Cytokine Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA as described in the in vitro section.
-
Histological Analysis: Fix tissues in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
2.2. Chronic Inflammation Model: Collagen-Induced Arthritis in Rats
The Collagen-Induced Arthritis (CIA) model is a well-established and widely used model for human rheumatoid arthritis, a chronic autoimmune inflammatory disease.[22][23][24]
Experimental Protocol: Collagen-Induced Arthritis
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Induce arthritis in female Lewis or Wistar rats by intradermal injection of the emulsion at the base of the tail, followed by a booster injection 7 days later.[22][25]
-
Treatment Protocol: Begin treatment with RXP470, a vehicle control, or a standard-of-care drug (e.g., Methotrexate) after the onset of clinical signs of arthritis. Administer the compounds daily via oral gavage.[25]
-
Clinical Assessment: Monitor the animals daily for signs of arthritis, including paw swelling (measured with calipers), and assign an arthritis score based on the severity of erythema and edema.[24]
-
Endpoint Analysis: At the end of the study (e.g., day 28), collect blood for cytokine and anti-collagen antibody analysis. Euthanize the animals and collect hind paws for histological and radiographic analysis.
-
Histological and Radiographic Evaluation: Assess joint destruction, inflammation, and cartilage damage through H&E and Safranin O staining of joint sections. Use micro-CT or X-ray to evaluate bone erosion.
Data Presentation: In Vivo Results
Present the in vivo data in clear, comparative tables.
Table 3: Effect of RXP470 on Serum Cytokines in LPS-Induced Endotoxemia
| Treatment | Dose (mg/kg) | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h |
| Vehicle + Saline | - | ||
| Vehicle + LPS | - | ||
| RXP470 + LPS | [Dose 1] | ||
| RXP470 + LPS | [Dose 2] | ||
| Dexamethasone + LPS | [Dose] |
Table 4: Therapeutic Efficacy of RXP470 in Collagen-Induced Arthritis in Rats
| Treatment | Dose (mg/kg/day) | Mean Arthritis Score (Day 28) | Paw Swelling (mm) (Day 28) | Histological Score (Inflammation) |
| Vehicle Control | - | |||
| RXP470 | [Dose 1] | |||
| RXP470 | [Dose 2] | |||
| Methotrexate | [Dose] |
In Vivo Experimental Workflow Diagram
Caption: Workflow for in vivo validation of RXP470's anti-inflammatory efficacy.
Part 3: Comparative Analysis and Conclusion
A thorough comparison of RXP470's performance against standard anti-inflammatory drugs is essential for determining its potential therapeutic value.
Comparative Efficacy:
-
In vitro: Compare the IC50 values of RXP470 for cytokine inhibition and NF-κB activity with those of established inhibitors.
-
In vivo: Directly compare the dose-dependent effects of RXP470 on inflammatory markers and clinical scores with those of standard treatments like Dexamethasone and Methotrexate.
Mechanism of Action:
The combined data from the in vitro and in vivo studies should provide a clear picture of RXP470's mechanism of action. If the hypothesis is confirmed, RXP470 can be positioned as a modulator of the NF-κB signaling pathway, in addition to its known MMP-12 inhibitory activity.
This comprehensive validation guide provides a robust framework for characterizing the anti-inflammatory properties of RXP470. By following these detailed protocols and data analysis strategies, researchers can generate high-quality, reproducible data to support the continued development of RXP470 as a potential novel anti-inflammatory therapeutic. The multi-tiered approach, from in vitro mechanistic studies to in vivo efficacy models, ensures a thorough and scientifically rigorous evaluation.
References
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats - Chondrex, Inc. [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. [Link]
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NF-κB: a key role in inflammatory diseases - JCI. [Link]
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Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
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NF-κB signaling in inflammation - PubMed - NIH. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
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Human NF-κB Reporter Assay System - Indigo Biosciences. [Link]
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The NF-kB Signaling Pathway - Creative Diagnostics. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC. [Link]
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Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. [Link]
-
Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. [Link]
-
Measurement of NF-κB Transcriptional Activity and Identification of NF-κB cis-Regulatory Elements Using Luciferase Assays | Springer Nature Experiments. [Link]
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(PDF) Collagen-Induced Arthristis in Rats - ResearchGate. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers - PMC. [Link]
-
Effects of Koumine on Adjuvant- and Collagen-Induced Arthritis in Rats - ACS Publications. [Link]
-
Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC. [Link]
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Inflammation and Immunology Models - Sygnature Discovery. [Link]
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CYTOKINE ELISA | Bowdish Lab. [Link]
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Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
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Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC. [Link]
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A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC. [Link]
-
Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC. [Link]
-
Galgravin Isolated from Piper kadsura Ameliorates Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice - MDPI. [Link]
-
Protection of mice against lipopolysaccharide-induced endotoxic shock by pinocembrin is correlated with regulation of cytokine. [Link]
-
Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice - MDPI. [Link]
-
Lethality in LPS-induced endotoxemia in C3H/HeCr mice is associated with prevalence of proinflammatory cytokines: lack of protective action of lactoferrin | Pathogens and Disease | Oxford Academic. [Link]
-
Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice - University of Bristol. [Link]
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]
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Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors - PMC. [Link]
-
Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. [Link]
-
Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed. [Link]
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Cross-Validation of RXP470.1’s Mechanism of Action: A Paradigm Shift in Selective MMP-12 Inhibition
Cross-Validation of RXP470.1’s Mechanism of Action: A Paradigm Shift in Selective MMP-12 Inhibition
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation
Executive Summary: The MMP Paradox in Atherosclerosis
For decades, matrix metalloproteinases (MMPs) have been recognized as primary drivers of extracellular matrix (ECM) degradation and atherosclerotic plaque destabilization. However, early translational efforts utilizing broad-spectrum MMP inhibitors (such as RS-130830 and marimastat) failed catastrophically in clinical and preclinical models. These non-selective agents inadvertently blocked protective MMPs (e.g., MMP-2 and MMP-9) that are essential for smooth muscle cell (SMC) migration and fibrous cap formation, leading to paradoxical plaque instability and severe musculoskeletal toxicity.
The development of RXP470.1 , a highly potent and selective phosphinic peptide inhibitor of MMP-12 (macrophage elastase), represents a critical turning point. By isolating the pathogenic role of MMP-12 from the protective roles of other MMPs, RXP470.1 successfully retards plaque progression. This guide provides an objective cross-validation of RXP470.1’s mechanism of action (MoA) against broad-spectrum alternatives, supported by self-validating experimental protocols.
Mechanistic Grounding: Causality of Selective Inhibition
RXP470.1 achieves its extreme selectivity (K i = 0.2 nM for human MMP-12) via an isoxazole side chain and a Glu-Glu motif that perfectly fits the S1' loop canonical conformation of MMP-12, binding directly to the active zinc site [1].
Unlike broad-spectrum inhibitors, RXP470.1 specifically neutralizes MMP-12-driven pathologies without disrupting systemic ECM homeostasis. The causality of its efficacy lies in two distinct pathways:
-
Prevention of Macrophage Apoptosis: Active MMP-12 cleaves macrophage N-cadherin. RXP470.1 prevents this cleavage, thereby halting macrophage apoptosis and reducing the formation of the necrotic core[1].
-
Attenuation of Monocyte Invasion: By blocking MMP-12-mediated elastinolysis, RXP470.1 physically restricts the invasion of new monocytes into the collagen matrix of the plaque.
Figure 1: Mechanism of Action pathway demonstrating how RXP470.1 prevents plaque destabilization.
Comparative Efficacy Matrix (Cross-Validation)
To objectively validate RXP470.1, we must compare its biochemical profile and in vivo efficacy against RS-130830, a well-documented broad-spectrum hydroxamic acid-based MMP inhibitor that failed in ApoE −/− mouse models [2].
Table 1: Biochemical Selectivity Profiling (Inhibitory Constant, K i )
Data synthesized from competitive enzymatic cleavage assays using fluorogenic substrates.
| Target Enzyme | RXP470.1 (Selective) | RS-130830 (Broad-Spectrum) | Biological Implication of Inhibition |
| MMP-12 | 0.2 nM | 3.5 nM | Prevents macrophage apoptosis & invasion (Target) |
| MMP-9 | > 10,000 nM | 0.1 nM | Off-target: Impairs SMC migration & cap formation |
| MMP-2 | > 1,000 nM | < 10 nM | Off-target: Disrupts vascular remodeling |
| MMP-1 | > 10,000 nM | Inactive | Minimal impact in murine models |
Table 2: In Vivo Atherosclerotic Plaque Phenotyping (ApoE −/− Mice)
Comparison of histological outcomes after high-fat diet induction. Data normalized to vehicle control.
| Phenotypic Marker | RXP470.1 Treatment [1] | RS-130830 Treatment [2] | Causality / Interpretation |
| Plaque Cross-Sectional Area | ↓ ~50% | ↑ Significant Increase | Selective MMP-12i halts progression; broad-spectrum exacerbates it. |
| SMC : Macrophage Ratio | ↑ 33% | ↓ Decreased | RXP470.1 preserves MMP-9, allowing SMCs to form a stable cap. |
| Macrophage Apoptosis | ↓ Significantly | Unchanged | RXP470.1 specifically preserves N-cadherin integrity. |
| Collagen Content | Maintained | ↓ Decreased | Broad-spectrum inhibition paradoxically weakens the extracellular matrix. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating experimental workflows are required to cross-examine the efficacy of any selective MMP-12 inhibitor against broad-spectrum alternatives.
Figure 2: In vivo experimental workflow for cross-validating MMP inhibitor efficacy.
Protocol 1: In Vitro Macrophage Apoptosis & N-Cadherin Cleavage Assay
Purpose: To validate the intracellular causality of RXP470.1—proving that MMP-12 inhibition directly prevents apoptosis by preserving N-cadherin.
-
Cell Isolation & Differentiation: Isolate murine bone marrow-derived monocytes. Differentiate into macrophages using M-CSF (20 ng/mL) for 7 days.
-
Foam Cell Induction & Treatment: Expose macrophages to oxidized LDL (ox-LDL, 50 µg/mL) for 48 hours to induce foam cell formation and upregulate endogenous MMP-12. Concurrently treat with either Vehicle, RXP470.1 (10 nM), or RS-130830 (10 nM).
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors (excluding EDTA to preserve metalloproteinase states prior to lysis if zymography is needed).
-
Western Blotting (N-Cadherin): Run lysates on a 10% SDS-PAGE gel. Probe with anti-N-cadherin antibodies. Validation checkpoint: RXP470.1-treated cells will show a preserved ~130 kDa full-length N-cadherin band, whereas vehicle/RS-130830 cells will show truncated cleavage products.
-
Apoptosis Quantification: Utilize a TUNEL assay or Annexin V/PI flow cytometry. Causality: The preservation of N-cadherin in Step 4 directly correlates with a statistically significant reduction in TUNEL-positive nuclei in the RXP470.1 arm.
Protocol 2: In Vivo Atherosclerotic Plaque Phenotyping
Purpose: To demonstrate that selective MMP-12 inhibition translates to structural plaque stability without the deleterious effects of broad-spectrum inhibition.
-
Model Induction: Utilize 8-week-old ApoE −/− mice. Initiate a Western diet (21% fat, 0.15% cholesterol) to drive aggressive plaque formation.
-
Compound Administration: Implant subcutaneous osmotic minipumps to deliver continuous dosing.
-
Arm A: Vehicle (Saline/DMSO).
-
Arm B: RXP470.1 (1 mg/kg/day).
-
Arm C: RS-130830 (Broad-spectrum control, 240 mg/kg in diet) [2].
-
-
Harvesting: After 8 weeks of treatment, euthanize the mice. Perfuse with 4% paraformaldehyde. Isolate the brachiocephalic artery and aortic root.
-
Histological Staining: Section the arteries (5 µm thickness). Perform Movat’s pentachrome staining to differentiate elastin (black), collagen (yellow), and ground substance (blue).
-
Morphometric Analysis: Quantify the cross-sectional plaque area, necrotic core size, and fibrous cap thickness using digital planimetry. Validation checkpoint: RXP470.1 will yield a >40% reduction in plaque area and a thicker fibrous cap compared to both Vehicle and RS-130830 [1].
Translational Outlook
The cross-validation of RXP470.1 against broad-spectrum inhibitors unequivocally demonstrates that target selectivity is the paramount variable in MMP-directed therapeutics. By exclusively targeting MMP-12, RXP470.1 neutralizes macrophage-driven elastinolysis and apoptosis while preserving the MMP-2/MMP-9 axis required for vascular healing and smooth muscle cell migration [3]. This self-validating mechanistic profile provides a robust blueprint for the next generation of anti-atherosclerotic drug development.
References
-
Johnson, J. L., Devel, L., Czarny, B., George, S. J., Jackson, C. L., Rogakos, V., Beau, F., Yiotakis, A., Newby, A. C., & Dive, V. (2011). A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 528–535. URL:[Link]
-
Johnson, J. L., Baker, A. H., Oka, K., Chan, L., Newby, A. C., & Jackson, C. L. (2006). Effect of broad-spectrum matrix metalloproteinase inhibition on atherosclerotic plaque stability. Cardiovascular Research, 71(3), 586–595. URL:[Link]
-
Fields, G. B. (2015). The rebirth of matrix metalloproteinase inhibitors: moving beyond the dogma. Cells Tissues Organs, 200(1), 164–176. (Contextual grounding for MMP inhibitor evolution). URL:[Link]
Comparative Analysis of RXP470 in Preclinical Animal Models: A Guide for Researchers
Comparative Analysis of RXP470 in Preclinical Animal Models: A Guide for Researchers
This guide provides an in-depth comparative analysis of the selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, RXP470, across different preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer insights into the therapeutic potential and mechanistic underpinnings of RXP470 in cardiovascular diseases.
The Rationale for Selective MMP-12 Inhibition in Vascular Disease
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). While essential for normal physiological processes, dysregulation of MMP activity is a hallmark of numerous pathologies, including cardiovascular diseases. A significant challenge in targeting MMPs therapeutically has been the structural similarity across the family, leading to off-target effects with broad-spectrum inhibitors. This has spurred the development of highly selective inhibitors targeting specific MMPs implicated in disease progression.
MMP-12, also known as macrophage elastase, is predominantly expressed by activated macrophages. Its role in the breakdown of elastin, a key component of the arterial wall, and its involvement in inflammatory processes have positioned it as a prime therapeutic target in atherosclerosis and abdominal aortic aneurysms (AAAs). The development of RXP470, a potent and selective phosphinic peptide inhibitor of MMP-12, represents a significant step towards a more targeted therapeutic approach.[1][2]
RXP470: Mechanism of Action and Selectivity
RXP470 is a potent, selective inhibitor of MMP-12, with a Ki of 0.2 nM for human MMP-12.[3][4] Its selectivity is a key attribute, being 2 to 4 orders of magnitude less potent against other MMPs.[3][5] This high selectivity is crucial for minimizing off-target effects that have plagued earlier broad-spectrum MMP inhibitors in clinical trials.[1] The proposed mechanism of action for RXP470 in the context of vascular disease involves the attenuation of ECM degradation, particularly elastin, and the modulation of inflammatory responses by inhibiting monocyte/macrophage invasion and reducing macrophage apoptosis.[3][5]
Comparative Efficacy of RXP470 in a Murine Model of Atherosclerosis
The apolipoprotein E-knockout (ApoE-/-) mouse fed a high-fat, Western-style diet is a widely accepted and utilized model for studying atherosclerosis.[6][7] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that share key features with human plaques, making them an ideal platform to evaluate anti-atherosclerotic therapies.
Experimental Protocol: Atherosclerosis Induction and RXP470 Treatment in ApoE-/- Mice
Objective: To investigate the effect of selective MMP-12 inhibition with RXP470 on the progression and stability of established atherosclerotic plaques.
Methodology:
-
Animal Model: Male and female ApoE-knockout mice.[5]
-
Diet-Induced Atherosclerosis: Mice are fed a high-fat Western diet for 8 weeks to induce the formation of mature atherosclerotic plaques.[5]
-
RXP470 Administration:
-
Following the initial 8-week diet period, mice are implanted with subcutaneous osmotic minipumps.[5]
-
The pumps deliver either vehicle (control) or RXP470 for 4 weeks.[5]
-
The continuous infusion is designed to achieve a plasma concentration that fully blocks MMP-12 activity while sparing other MMPs.[8]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, mice are euthanized, and the vasculature (aortic root, proximal aorta, brachiocephalic artery, and thoracic aorta) is perfusion-fixed.[8]
-
Atherosclerotic plaque cross-sectional area is quantified using morphometry.[8]
-
Plaque composition is assessed via immunohistochemistry for smooth muscle cells (α-SMA) and macrophages (Mac-3).[3]
-
Plaque stability features, such as fibrous cap thickness, necrotic core size, and calcification, are also analyzed.[4][5]
-
Performance Data and Key Findings
RXP470 treatment demonstrates significant efficacy in retarding the progression of atherosclerosis and promoting a more stable plaque phenotype.
| Parameter | Control Group (Vehicle) | RXP470-Treated Group | Percentage Change |
| Plaque Cross-Sectional Area | Baseline | ~50% reduction at 4 vascular sites | ↓ ~50%[4][5] |
| Plaque Composition | |||
| Smooth Muscle Cell Content | 31±3% | 41±3% | ↑ 32%[5] |
| Macrophage Content | 42±1% | 36±2% | ↓ 14%[5] |
| Smooth Muscle Cell:Macrophage Ratio | Baseline | Increased by 33% | ↑ 33%[5] |
| Plaque Stability | |||
| Minimum Fibrous Cap Thickness | 8.7±1.0 µm | 16.4±2.2 µm | ↑ 88%[5] |
| Necrotic Core Size (% of plaque) | 24±2% | 13±3% | ↓ 46%[5] |
| Incidence of Calcification | Baseline | Reduced | ↓[4][5] |
| Macrophage Apoptosis | Baseline | Reduced | ↓[4][5] |
Mechanistic Insights and Discussion
Comparative Efficacy of RXP470 in a Murine Model of Abdominal Aortic Aneurysm (AAA)
The infusion of angiotensin II (Ang II) in hypercholesterolemic ApoE-/- mice is a well-established model for inducing the formation and rupture of abdominal aortic aneurysms.[9] This model recapitulates key pathological features of human AAAs, including inflammation, elastin degradation, and medial thinning.
Experimental Protocol: AAA Induction and RXP470 Intervention in ApoE-/- Mice
Objective: To determine if pharmacological inhibition of MMP-12 with RXP470 can prevent the formation and progression of Ang II-induced AAAs.
Methodology:
-
AAA Induction: Mice are infused with Ang II (e.g., 500 ng/kg/min) for up to 4 weeks via subcutaneously implanted osmotic minipumps.[11]
-
RXP470 Administration:
-
Outcome Assessment:
-
Survival: Monitoring for rupture-related mortality.[10]
-
Aortic Dilation: Measurement of the abdominal aortic diameter.[8]
-
Histological Analysis: Evaluation of medial thinning, elastin fragmentation (using, for example, Elastin van Gieson stain), collagen deposition, and inflammatory cell infiltration.[10][12]
-
Performance Data and Key Findings
RXP470 demonstrates a profound protective effect against the development and progression of AAAs in this model.
| Parameter | Control Group (Ang II + Vehicle) | RXP470-Treated Group (Ang II + RXP470) | Outcome |
| Survival (Prevention) | 80% survival (20% rupture-related death) | 100% survival | Significantly improved survival[10] |
| AAA Severity (Prevention) | Baseline | Decreased aneurysm severity | Protection against AAA formation[10] |
| Survival (Therapeutic) | 80% survival (20% rupture-related death) | 100% survival | Prevention of rupture in pre-existing AAAs[10] |
| AAA Progression (Therapeutic) | Progressive aortic dilation | Suppressed aortic dilation | Halting of aneurysm progression[10] |
| Histopathology | |||
| Medial Thinning | Prominent | Diminished | Preservation of aortic wall structure[10][12] |
| Elastin Fragmentation | Severe | Diminished | Reduced elastin degradation[10][12] |
| Collagen Deposition | Baseline | Increased | Promotion of ECM repair[10][12] |
Mechanistic Insights and Discussion
The results from the AAA model further underscore the critical role of MMP-12 in the structural degradation of the aortic wall. By inhibiting MMP-12, RXP470 effectively preserves the integrity of the elastin network and promotes a more fibrotic, stable ECM, as evidenced by increased collagen deposition.[12] The complete prevention of rupture-related death in both preventative and therapeutic settings is a compelling testament to its potential efficacy.[10] Proteomic analyses have further revealed that RXP470 treatment beneficially modulates extracellular matrix remodeling proteins and inflammatory pathways.[10][12]
Pharmacokinetic Profile of RXP470
While comprehensive pharmacokinetic data across multiple species is not extensively published, studies in mice provide key insights into the dosing required for efficacy. Continuous subcutaneous infusion via osmotic minipumps at a rate of 4.6 mg/kg/day was shown to achieve a plasma concentration of 100±10 nmol/L in ApoE-knockout mice. This concentration is sufficient to completely block MMP-12 activity while sparing other MMPs. Another study utilized intraperitoneal injections at 10 mg/kg/day, which also proved effective in reducing atherosclerotic plaques, suggesting adequate bioavailability and tissue penetration with this route of administration.[3]
Visualizing the Mechanism and Experimental Design
Proposed Mechanism of RXP470 in Atherosclerosis
Caption: RXP470 inhibits MMP-12, preventing ECM breakdown and reducing inflammation, leading to a more stable plaque.
Experimental Workflow: Atherosclerosis Model
Caption: Workflow for evaluating RXP470 in diet-induced atherosclerosis in ApoE-/- mice.
Experimental Workflow: AAA Model
Caption: Workflow for assessing RXP470's effect on Angiotensin II-induced AAA formation.
Conclusion and Future Directions
The available preclinical data provides compelling evidence for the efficacy of the selective MMP-12 inhibitor, RXP470, in two distinct and highly relevant animal models of cardiovascular disease. In both atherosclerosis and abdominal aortic aneurysm models, RXP470 demonstrates a significant capacity to halt disease progression and promote a more stable tissue phenotype. The high selectivity of RXP470 likely contributes to its robust efficacy and favorable safety profile observed in these studies.
While these findings are promising, further research is warranted. Head-to-head comparative studies of RXP470 against other MMP-12 inhibitors or alternative therapeutic modalities would provide valuable context. Additionally, a more comprehensive characterization of its pharmacokinetic and pharmacodynamic properties across a broader range of preclinical species would be beneficial for translational development. Nevertheless, the data presented in this guide strongly supports the continued investigation of selective MMP-12 inhibition with compounds like RXP470 as a promising therapeutic strategy for human vascular diseases.
References
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Johnson, J. L., et al. (2011). A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 528–535. Retrieved from [Link]
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PubMed. (2011). A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 528-35. Retrieved from [Link]
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Di Gregoli, K., et al. (2024). Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice. University of Bristol. Retrieved from [Link]
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Di Gregoli, K., et al. (2024). Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice. International Journal of Molecular Sciences, 25(11), 5894. Retrieved from [Link]
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Razavian, M., et al. (2016). Novel Matrix Metalloproteinase 12 selective radiotracers for vascular molecular imaging. Scientific Reports, 6, 29333. Retrieved from [Link]
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Toczek, J., et al. (2019). Detection of Endogenous Matrix Metalloprotease-12 Active Form with a Novel Broad Spectrum Activity-based Probe. Molecular & Cellular Proteomics, 18(9), 1837-1848. Retrieved from [Link]
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Ahmad, A., et al. (2015). Regulation and involvement of matrix metalloproteinases in vascular diseases. Vascular, 23(4), 406-415. Retrieved from [Link]
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Devel, L., et al. (2012). Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation. Journal of Biological Chemistry, 287(4), 2596-2606. Retrieved from [Link]
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American Heart Association Journals. (2008). Abstract 3765: Inhibition of MMP-12 Retards Atherosclerotic Plaque Development and Increases Stability in the Apolipoprotein E-Deficient Mouse. Circulation, 118(Suppl_18), S_1127. Retrieved from [Link]
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Sol-Cardona, D., & Overall, C. M. (2021). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Pharmaceuticals, 14(12), 1279. Retrieved from [Link]
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Di Gregoli, K., et al. (2024). Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice. MDPI. Retrieved from [Link]
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Wang, S., et al. (2022). Progress in murine models of ruptured abdominal aortic aneurysm. Frontiers in Cardiovascular Medicine, 9, 965611. Retrieved from [Link]
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Cyagen. (2025). APOE Knockout Mice and Cardiovascular Research. Retrieved from [Link]
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Jawień, J., et al. (2012). Review paper Apolipoprotein E knockout mice: an experimental model to study inflammatory mechanisms of atherosclerosis and to screen a putative anti-atherogenic properties of drugs. Termedia. Retrieved from [Link]
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